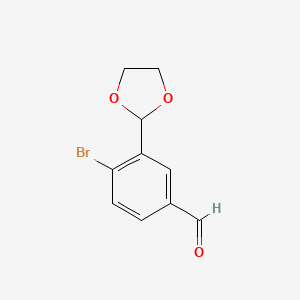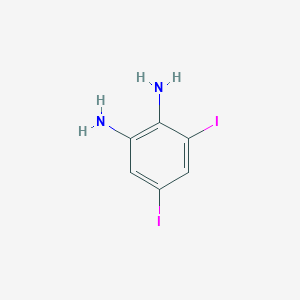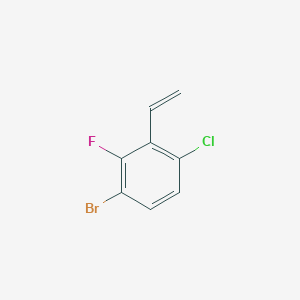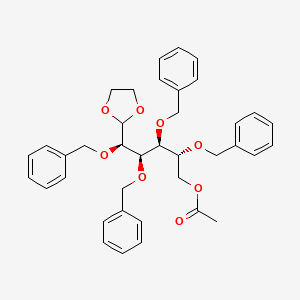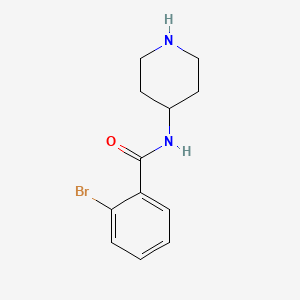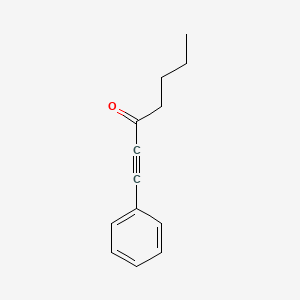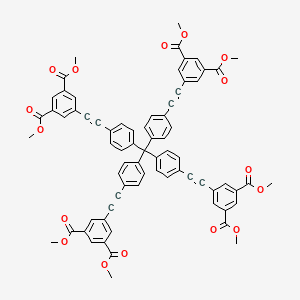
Octamethyl 5,5',5'',5'''-((methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(ethyne-2,1-diyl))tetraisophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octamethyl 5,5’,5’‘,5’‘’-((methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(ethyne-2,1-diyl))tetraisophthalate is an organic compound with the molecular formula C73H52O16 and a molecular weight of 1185.18 g/mol . This compound is known for its high thermal stability, solvent resistance, and photostability . It is primarily used as a research chemical in various scientific fields.
Vorbereitungsmethoden
The synthesis of Octamethyl 5,5’,5’‘,5’‘’-((methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(ethyne-2,1-diyl))tetraisophthalate involves a multi-step process. One common method includes the reaction of dibromobenzene with ethynedicarboxylate under basic conditions to form the desired product . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Octamethyl 5,5’,5’‘,5’‘’-((methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(ethyne-2,1-diyl))tetraisophthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Octamethyl 5,5’,5’‘,5’‘’-((methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(ethyne-2,1-diyl))tetraisophthalate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and diagnostic agents.
Wirkmechanismus
The mechanism of action of Octamethyl 5,5’,5’‘,5’‘’-((methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(ethyne-2,1-diyl))tetraisophthalate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Octamethyl 5,5’,5’‘,5’‘’-((methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(ethyne-2,1-diyl))tetraisophthalate can be compared with other similar compounds, such as:
Tetraphenylethylene derivatives: These compounds share structural similarities and are used in similar applications, such as in the development of advanced materials.
Polyphenyleneethynylene derivatives: These compounds also exhibit high thermal stability and are used in the synthesis of polymers and advanced materials.
The uniqueness of Octamethyl 5,5’,5’‘,5’‘’-((methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(ethyne-2,1-diyl))tetraisophthalate lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C73H52O16 |
|---|---|
Molekulargewicht |
1185.2 g/mol |
IUPAC-Name |
dimethyl 5-[2-[4-[tris[4-[2-[3,5-bis(methoxycarbonyl)phenyl]ethynyl]phenyl]methyl]phenyl]ethynyl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C73H52O16/c1-82-65(74)53-33-49(34-54(41-53)66(75)83-2)13-9-45-17-25-61(26-18-45)73(62-27-19-46(20-28-62)10-14-50-35-55(67(76)84-3)42-56(36-50)68(77)85-4,63-29-21-47(22-30-63)11-15-51-37-57(69(78)86-5)43-58(38-51)70(79)87-6)64-31-23-48(24-32-64)12-16-52-39-59(71(80)88-7)44-60(40-52)72(81)89-8/h17-44H,1-8H3 |
InChI-Schlüssel |
KHJHSOCUJJYWFB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)C#CC2=CC=C(C=C2)C(C3=CC=C(C=C3)C#CC4=CC(=CC(=C4)C(=O)OC)C(=O)OC)(C5=CC=C(C=C5)C#CC6=CC(=CC(=C6)C(=O)OC)C(=O)OC)C7=CC=C(C=C7)C#CC8=CC(=CC(=C8)C(=O)OC)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanamide, 3-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoro-](/img/structure/B12836953.png)
![7-chloro-4-methyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B12836968.png)
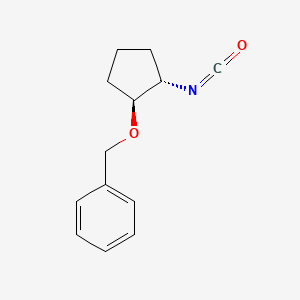


![4-(6-Oxo-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulen-1-yl)benzaldehyde](/img/structure/B12836985.png)
![8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12836994.png)
